S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8608713
InChI: InChI=1S/C23H17N3O2S2/c1-14-16-13-15(28-2)11-12-17(16)25-22(24-14)30-23(27)26-18-7-3-5-9-20(18)29-21-10-6-4-8-19(21)26/h3-13H,1-2H3
SMILES: CC1=C2C=C(C=CC2=NC(=N1)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC
Molecular Formula: C23H17N3O2S2
Molecular Weight: 431.5 g/mol

S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate

CAS No.:

Cat. No.: VC8608713

Molecular Formula: C23H17N3O2S2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate -

Specification

Molecular Formula C23H17N3O2S2
Molecular Weight 431.5 g/mol
IUPAC Name S-(6-methoxy-4-methylquinazolin-2-yl) phenothiazine-10-carbothioate
Standard InChI InChI=1S/C23H17N3O2S2/c1-14-16-13-15(28-2)11-12-17(16)25-22(24-14)30-23(27)26-18-7-3-5-9-20(18)29-21-10-6-4-8-19(21)26/h3-13H,1-2H3
Standard InChI Key FVDSGPTZXKMMAW-UHFFFAOYSA-N
SMILES CC1=C2C=C(C=CC2=NC(=N1)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC
Canonical SMILES CC1=C2C=C(C=CC2=NC(=N1)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC

Introduction

Synthesis and Chemical Reactivity

The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate likely involves the reaction of a quinazoline derivative with a phenothiazine precursor. The carbothioate linkage suggests a reaction involving a thioacid or its derivatives. The compound's reactivity can be attributed to its functional groups, which may participate in various chemical reactions such as nucleophilic substitution or addition reactions.

Biological Activity and Potential Applications

While specific biological activity data for S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate are scarce, compounds with similar structures have shown potential in interacting with biological targets, including enzymes and receptors involved in cellular signaling pathways. This suggests that the compound could have applications in medicinal chemistry, particularly in the development of new drugs.

Potential ApplicationDescription
Medicinal ChemistryPotential interactions with biological targets.
PharmacologyPossible use in drug development due to its complex structure.

Research Findings and Future Directions

Given the limited availability of specific research findings on S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate, further studies are necessary to elucidate its pharmacodynamics, pharmacokinetics, and therapeutic potential. These studies would involve detailed biochemical assays and in vivo experiments to understand its interactions with biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator